molecular formula C23H31NO2 B1638058 Motretinide CAS No. 54757-59-4

Motretinide

Cat. No. B1638058
CAS RN: 54757-59-4
M. Wt: 353.5 g/mol
InChI Key: IYIYMCASGKQOCZ-DJRRULDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Motretinide is an aromatic retinoic acid with antikeratonizing activity. Motretinide is used as a topical agent in the treatment of acne.
Motretinide is a retinoid.

Scientific Research Applications

Acne Treatment

Motretinide has been evaluated for its efficacy in the treatment of acne vulgaris. A study conducted by Lassus, Juvakoski, and Lauharanta (1984) compared the effects of motretinide with benzoyl peroxide in treating acne vulgaris. The study found that both treatments yielded good results, but motretinide was better tolerated, with only one case of intolerance reported, compared to local irritation in 73% of patients using benzoyl peroxide (Lassus, Juvakoski, & Lauharanta, 1984).

Comparison with Other Topical Retinoids

Strauss (1986) provided an overview of various studies examining the efficacy of motretinide compared to tretinoin in treating acne. This comparison highlighted the significant place of tretinoin in acne treatment but also presented motretinide as a viable alternative used in Europe (Strauss, 1986).

Pharmacokinetics and Teratogenicity

Reiners et al. (1988) studied the transplacental pharmacokinetics of motretinide, particularly focusing on its teratogenic doses and their distribution in embryos. The study highlighted differences in teratogenic potency among various retinoids, with motretinide showing comparatively lower teratogenicity (Reiners et al., 1988).

Immunological Effects

Athanassiades (1981) explored the adjuvant effect of motretinide on cell-mediated immunity. The study found that motretinide, along with other retinoids, enhanced cell-mediated immunity to sheep red blood cells in mice (Athanassiades, 1981).

Predictive Relevance in Dermatology

Teelmann and Bollag (1990) analyzed the relevance of mouse models in predicting retinoid activity in human dermatology, particularly in the context of psoriasis. They found that mouse models correctly identified the clinical efficacy of various retinoids, including motretinide, in treating psoriasis (Teelmann & Bollag, 1990).

Effects on Skin Properties

Haidl and Plewig (1988) reviewed the impact of various topical retinoids, including motretinide, on the physical properties of corneocytes in human skin. Their study demonstrated the exfoliative effects of motretinide and its comparative skin tolerance (Haidl & Plewig, 1988).

Investigating Retinoids' Action on Skin

Marks et al. (1986) conducted research on the action of topically applied retinoids, including motretinide, on skin biology. They assessed the desquamatory action and changes in the epidermal structure due to these retinoids (Marks, Black, Pearse, & Hill, 1986).

properties

CAS RN

54757-59-4

Product Name

Motretinide

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide

InChI

InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+

InChI Key

IYIYMCASGKQOCZ-DJRRULDNSA-N

Isomeric SMILES

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C

SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Canonical SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Other CAS RN

56281-36-8

synonyms

motretinide
Ro 11-1430
Ro 11-1430, (all-E)-isomer
Tasmaderm
TMMP ethyl ester
TMMP-ERA
trimethylmethoxyphenyl-N-ethyl retinamide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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